5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide: is a synthetic organic compound that combines a brominated furan ring with an indole moiety linked via a sulfanyl ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.
Formation of the Amide: The brominated furan carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride reacts with 2-(1H-indol-3-ylsulfanyl)ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to various oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly targeting the amide or sulfanyl groups.
Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or sulfanyl derivatives.
Substitution: Substituted furan derivatives with various functional groups replacing bromine.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the presence of the furan ring and bromine atom may enhance its interaction with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The indole scaffold is present in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its synthesis and modification can lead to the creation of advanced polymers and other materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can bind to various biological targets, influencing cellular pathways and processes. The bromine atom and furan ring may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-carboxamide: Similar structure but lacks the furan ring and sulfanyl ethyl chain.
N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.
5-bromo-N-(2-(1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is unique due to the combination of the brominated furan ring and the indole moiety linked via a sulfanyl ethyl chain. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-14-6-5-12(20-14)15(19)17-7-8-21-13-9-18-11-4-2-1-3-10(11)13/h1-6,9,18H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPTSJMEMQPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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